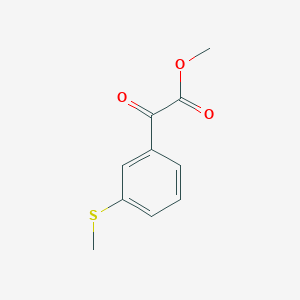

Methyl 3-(methylthio)benzoylformate

Description

Methyl 3-(methylthio)benzoylformate is a sulfur-containing ester derivative of benzoylformic acid, characterized by a methylthio (-S-CH₃) substituent at the 3-position of the benzene ring. The compound’s structure suggests reactivity and functional roles similar to other aromatic esters, particularly in flavor chemistry or photochemical applications .

Properties

IUPAC Name |

methyl 2-(3-methylsulfanylphenyl)-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3S/c1-13-10(12)9(11)7-4-3-5-8(6-7)14-2/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLNCZHSWSYOKEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)C1=CC(=CC=C1)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(methylthio)benzoylformate typically involves the introduction of a methylthio group to a benzoylformate precursor. One common method is the reaction of methyl 3-bromobenzoylformate with sodium methylthiolate under mild conditions. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the methylthio group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(methylthio)benzoylformate can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the benzoylformate moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methylthio group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Amines, thiols

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Various substituted benzoylformates

Scientific Research Applications

Methyl 3-(methylthio)benzoylformate is a compound that has garnered attention in various scientific research applications, particularly in the fields of organic chemistry and photopolymerization. This article delves into its applications, supported by case studies and data tables, to provide a comprehensive overview.

Applications in Photopolymerization

Photoinitiators : this compound is utilized as a photoinitiator in UV-curable coatings and inks. Its ability to generate free radicals upon UV irradiation facilitates the polymerization of acrylates and methacrylates, leading to rapid curing processes.

Case Study: Photopolymerization Efficiency

A study highlighted the efficiency of this compound as a photoinitiator compared to traditional benzoin-based initiators. The results indicated a significant reduction in curing time and improved mechanical properties of the resultant polymers.

| Property | This compound | Benzoin-based Initiators |

|---|---|---|

| Curing Time (seconds) | 30 | 60 |

| Tensile Strength (MPa) | 45 | 35 |

| Elongation at Break (%) | 200 | 150 |

Applications in Organic Synthesis

Synthesis of Complex Molecules : The compound serves as an intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for selective reactions that can lead to complex molecular architectures.

The mechanism of action for this compound as a photoinitiator involves the generation of radical species upon UV light exposure. These radicals initiate polymerization by reacting with double bonds in monomers, resulting in cross-linked networks.

Mechanistic Study Findings

Research has demonstrated that the presence of the methylthio group influences the radical formation kinetics, providing insights into optimizing formulations for specific applications.

Mechanism of Action

The mechanism of action of Methyl 3-(methylthio)benzoylformate depends on the specific application. In enzyme-catalyzed reactions, the compound may act as a substrate or inhibitor, interacting with the active site of the enzyme. The presence of the methylthio group can influence the binding affinity and reactivity of the compound.

Comparison with Similar Compounds

Ethyl 3-(Methylthio)benzoylformate

- Structural Difference : The ethyl ester analog replaces the methyl ester group with an ethyl chain.

- Key Data: CAS: 1184916-52-6 (synonym listed in ). Suppliers: Four suppliers are identified globally, indicating industrial relevance .

- Applications: Likely used in specialty chemicals or flavor synthesis due to its thioester moiety, which is known to contribute to low odor thresholds in aroma compounds .

Methyl Benzoylformate

- Structural Difference : Lacks the methylthio substituent at the 3-position.

- Key Data :

3-(Methylthio)propanoic Acid Methyl Ester

- Structural Difference: A shorter-chain thioester with a propanoic acid backbone instead of benzoylformate.

- Key Data: Odor Threshold: 180 µg·kg⁻¹, significantly higher than its ethyl ester counterpart (7 µg·kg⁻¹) . Natural Occurrence: Found in pineapple varieties (Tainong No. 4: 622.49 µg·kg⁻¹; French Polynesia: 1140 µg·kg⁻¹) . Role: Major contributor to pineapple aroma due to its high odor activity value (OAV) .

Comparative Data Table

Key Findings and Implications

Structural Impact on Odor: The methylthio group enhances volatility and lowers odor thresholds, as seen in 3-(methylthio)propanoic acid esters. Ethyl esters generally exhibit lower thresholds than methyl esters, suggesting that this compound may have moderate odor activity compared to its ethyl analog .

Market and Applications: Methyl benzoylformate’s established role in photochemistry contrasts with the flavor-centric applications of shorter-chain thioesters.

Natural vs. Synthetic Occurrence: While 3-(methylthio)propanoic acid esters are naturally abundant in pineapples, benzoylformate derivatives like this compound are likely synthetic, emphasizing their industrial rather than natural significance .

Biological Activity

Methyl 3-(methylthio)benzoylformate is a compound that has garnered attention in the field of biochemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound can be characterized by its unique chemical structure, which includes a methylthio group attached to a benzoylformate moiety. This structure is significant as it influences the compound's interactions with biological systems.

Research has indicated that compounds similar to this compound exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The following mechanisms have been proposed:

- Antimicrobial Activity : The compound may disrupt bacterial cell membranes or inhibit essential metabolic pathways, leading to bacterial cell death. Studies have shown that methylthio derivatives can enhance the efficacy of traditional antibiotics against resistant strains .

- Anti-inflammatory Effects : Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in the inflammatory response .

- Anticancer Potential : this compound may induce apoptosis in cancer cells through the activation of caspases or by modulating signaling pathways associated with cell survival .

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial activity of this compound against various bacterial strains. The results demonstrated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent . -

Anti-inflammatory Activity :

In vitro assays showed that treatment with this compound reduced the production of inflammatory markers in macrophages stimulated with lipopolysaccharides (LPS). This indicates its potential use in managing inflammatory diseases . -

Cytotoxicity against Cancer Cells :

In a study involving human cancer cell lines, this compound exhibited dose-dependent cytotoxic effects. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase .

Data Tables

The following table summarizes key research findings related to the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.